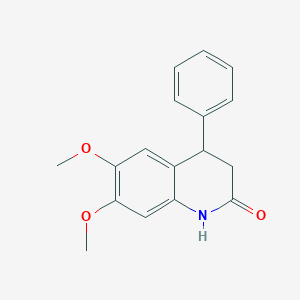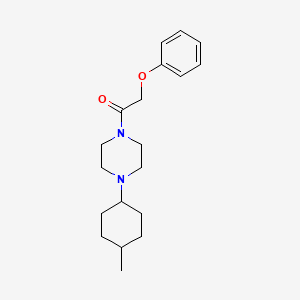![molecular formula C18H26N4O3 B5515736 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrogenous compounds similar to 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide involves multiple stages including the use of infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structure confirmation. X-ray diffraction and density functional theory (DFT) calculations play crucial roles in determining the optimal molecular structure of these compounds (Ban et al., 2023).
Molecular Structure Analysis
The detailed study of molecular structures via DFT and X-ray diffraction reveals the electronic nature of substituents and the molecule's electrostatic potential. These analyses provide insights into the physicochemical properties and the stability of various conformers, which are critical for understanding the compound's reactivity and interactions (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure to 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide often include carbonylation and reactions with CO and ethylene, which are facilitated by catalysts like Rh4(CO)12. These reactions highlight the compound's ability to undergo transformation through dehydrogenation and regioselective carbonylation, which are significant for its functionalization (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of these compounds are elucidated through the study of their crystal and molecular structures, focusing on aspects like conformational flexibility, hydrogen bonding, and molecular packing in crystals. Such studies are pivotal for understanding the compound's behavior under various conditions and its potential applications (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide and similar compounds, are closely tied to their molecular structure. Studies involving DFT calculations, reactivity under various chemical conditions, and interaction with different molecules provide a comprehensive understanding of these properties (Ban et al., 2023).
Applications De Recherche Scientifique
Functional Chemical Groups in CNS Drug Synthesis
Research identifies heterocycles, including pyridine and piperidine derivatives, as crucial for synthesizing compounds with Central Nervous System (CNS) activity. These compounds, including variants of 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide, can have effects ranging from depression to euphoria and convulsion, indicating their potential in developing novel CNS-acting drugs (Saganuwan, 2017).
Insecticidal Applications
Piperidine derivatives have shown effectiveness as insecticidal agents. Extracts from Piper spp. demonstrate control over stored product pests and garden insect pests, suggesting that derivatives of 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide could potentially be applied in biopesticide formulations (Scott et al., 2007).
Antineoplastic Potential
Derivatives of 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide have been explored for their antineoplastic properties. Studies on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, similar in structure, indicate potential for tumor-selective toxicity and the ability to act as modulators of multi-drug resistance, highlighting their therapeutic potential in cancer treatment (Hossain et al., 2020).
Gastrointestinal Motility Disorders
Cisapride, a related piperidinyl benzamide derivative, demonstrates the utility of piperidine compounds in treating gastrointestinal motility disorders through enhancing acetylcholine release in the myenteric plexus of the gut. This indicates potential applications of 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide derivatives in similar therapeutic areas (McCallum et al., 2012).
Synthesis of N-Heterocycles
The compound's structural components, particularly piperidine, play a crucial role in the stereoselective synthesis of N-heterocycles, which are significant in medicinal chemistry for their presence in natural products and drugs. This underscores the versatility of the compound's core structure in contributing to diverse therapeutic agents (Philip et al., 2020).
Propriétés
IUPAC Name |
3-[4-(pyridin-2-ylmethoxy)piperidine-1-carbonyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c19-18(24)22-9-3-4-14(12-22)17(23)21-10-6-16(7-11-21)25-13-15-5-1-2-8-20-15/h1-2,5,8,14,16H,3-4,6-7,9-13H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMUELIAIFCOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)N2CCC(CC2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)


![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)